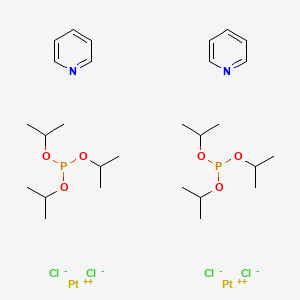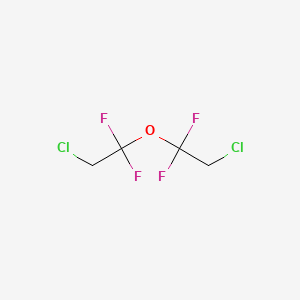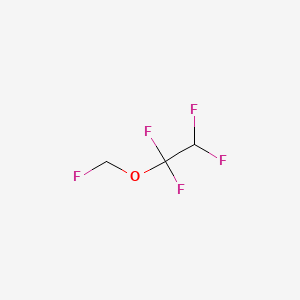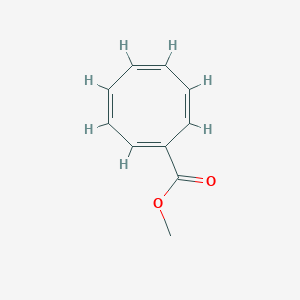
1-Undecanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Undecanesulfonic acid is an organic compound with the molecular formula C11H24O3S. It is a member of the sulfonic acid family, characterized by the presence of a sulfonic acid group (-SO3H) attached to an undecane chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
1-Undecanesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of undecane with sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields .
Analyse Des Réactions Chimiques
1-Undecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The hydrogen atom in the sulfonic acid group can be substituted with other functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Undecanesulfonic acid has a wide range of scientific research applications:
Biology: The compound is utilized in studies involving cell membrane interactions and protein folding.
Industry: This compound is employed in the production of detergents, surfactants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-Undecanesulfonic acid involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The sulfonic acid group can form strong ionic bonds with positively charged molecules, while the hydrophobic undecane chain can interact with lipid membranes and hydrophobic regions of proteins. These interactions can influence the stability and function of biological molecules .
Comparaison Avec Des Composés Similaires
1-Undecanesulfonic acid can be compared with other sulfonic acids, such as:
Methanesulfonic acid (CH3SO3H): A simpler sulfonic acid with a shorter chain.
Dodecanesulfonic acid (C12H25SO3H): A similar compound with a longer alkyl chain.
Hexadecanesulfonic acid (C16H33SO3H): Another sulfonic acid with an even longer chain.
Compared to these compounds, this compound offers a balance between hydrophobicity and solubility, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
45164-10-1 |
|---|---|
Formule moléculaire |
C11H24O3S |
Poids moléculaire |
236.37 g/mol |
Nom IUPAC |
undecane-1-sulfonic acid |
InChI |
InChI=1S/C11H24O3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3,(H,12,13,14) |
Clé InChI |
SJEYEFOHSMBQIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


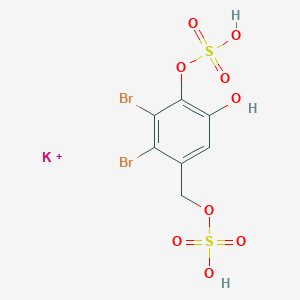
![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)
![5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-](/img/structure/B14669293.png)
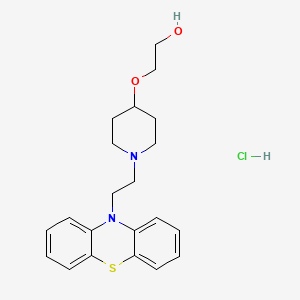

![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)

